Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes an imino group, a methyl group, and a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone typically involves the reaction of 3-methylbutan-2-ylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone
- Imino-methyl-(3-methylbutan-2-yl)-oxo-lambda6-sulfane
Uniqueness
Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H15NOS |
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Molecular Weight |
149.26 g/mol |
IUPAC Name |
imino-methyl-(3-methylbutan-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3 |
InChI Key |
NHMSSGHPDXIYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)S(=N)(=O)C |
Origin of Product |
United States |
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